molecular formula C11H14N2O4 B5059712 N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5059712
M. Wt: 238.24 g/mol
InChI Key: SIMJMPJKCLXQDP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group and a methoxyethyl group attached to the acetamide backbone

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-7-6-12-11(14)8-9-4-2-3-5-10(9)13(15)16/h2-5H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMJMPJKCLXQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

2-nitrobenzoyl chloride+2-methoxyethylamineThis compound+HCl\text{2-nitrobenzoyl chloride} + \text{2-methoxyethylamine} \rightarrow \text{this compound} + \text{HCl} 2-nitrobenzoyl chloride+2-methoxyethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(2-aminoethyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-nitrophenyl)acetic acid and 2-methoxyethylamine.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The methoxyethyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)-2-(2-nitrophenyl)acetamide
  • N-(2-methoxyethyl)-2-(4-nitrophenyl)acetamide
  • N-(2-methoxyethyl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of the methoxyethyl and nitrophenyl groups, which confer distinct chemical and biological properties

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